molecular formula C22H29N3O3 B2481040 N-[4-(diethylamino)-2-methylphenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034363-02-3

N-[4-(diethylamino)-2-methylphenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2481040
CAS No.: 2034363-02-3
M. Wt: 383.492
InChI Key: KOADCTCTCSUQQK-UHFFFAOYSA-N
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Description

N-[4-(Diethylamino)-2-methylphenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic carboxamide derivative featuring a pyridine core substituted with an oxan-4-yloxy group at the 2-position and a 4-(diethylamino)-2-methylphenyl moiety at the 4-carboxamide position. The diethylamino group likely enhances lipophilicity, while the oxan-4-yloxy (tetrahydropyran) substituent may improve aqueous solubility, a critical factor for bioavailability .

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-4-25(5-2)18-6-7-20(16(3)14-18)24-22(26)17-8-11-23-21(15-17)28-19-9-12-27-13-10-19/h6-8,11,14-15,19H,4-5,9-10,12-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOADCTCTCSUQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and the oxane moiety. The diethylamino group is then introduced through a series of reactions, including alkylation and amination. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)-2-methylphenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is commonly used for reduction.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(diethylamino)-2-methylphenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The pyridine ring and oxane moiety contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituents affecting solubility, potency, and selectivity. Key comparisons include:

Compound Core Structure Key Substituents Target/Activity
Query Compound Pyridine-4-carboxamide 4-(Diethylamino)-2-methylphenyl; 2-(oxan-4-yloxy) Inferred kinase/enzyme modulation
BMS-777607 Pyridone-3-carboxamide 4-Ethoxy; 4-fluorophenyl; 2-aminopyridin-4-yloxy Met kinase inhibitor (clinical phase I)
Compounds 13a–e () Cyanoacetanilide Sulfamoylphenyl; hydrazinylidene (varied aryl groups: methyl, methoxy, chloro, etc.) Antimicrobial/antifungal candidates
CI-1018 (Patent) Benzodiazepine-carboxamide Pyrrolo[3,2,1-jk][1,4]benzodiazepin; 9-methyl substituent CNS targets (undisclosed)

Key Observations:

  • Solubility-Enhancing Groups : The query compound’s oxan-4-yloxy group mirrors the ethoxy substituent in BMS-777607, both of which enhance solubility. This contrasts with the sulfamoylphenyl group in 13a–e, which may reduce solubility due to hydrogen-bonding interactions .
  • Electron-Donating vs. Withdrawing Groups: The diethylamino group (electron-donating) in the query compound may favor interactions with hydrophobic enzyme pockets, whereas BMS-777607’s fluorophenyl substituents (electron-withdrawing) enhance binding to polar kinase domains .

Pharmacological and Physicochemical Properties

While direct data for the query compound are unavailable, inferences can be drawn from analogs:

  • Melting Points : Compounds 13a–b () exhibit high melting points (274–288°C), indicative of crystalline stability due to hydrogen-bonding sulfamoyl groups . The query compound’s oxan-4-yloxy group may lower its melting point, favoring amorphous solid forms for better dissolution .
  • Enzyme Potency: BMS-777607’s pyridone core and ethoxy group confer nanomolar Met kinase inhibition (IC₅₀ < 10 nM). The query compound’s pyridine core and diethylamino group may target similar ATP-binding pockets but with altered selectivity .
  • In Vivo Efficacy: BMS-777607 achieved complete tumor stasis in xenograft models via oral administration, a benchmark for the query compound if optimized for pharmacokinetics .

Biological Activity

N-[4-(diethylamino)-2-methylphenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 4 diethylamino 2 methylphenyl 2 oxan 4 yloxy pyridine 4 carboxamide\text{N 4 diethylamino 2 methylphenyl 2 oxan 4 yloxy pyridine 4 carboxamide}

This structure features a pyridine ring, which is known for its role in various biological activities, combined with a diethylamino group that may enhance its pharmacological properties.

Research indicates that compounds similar to this compound often exhibit their biological activity through interactions with specific biological targets:

  • Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to antiproliferative effects in cancer cells .
  • Receptor Interaction : The diethylamino group may facilitate binding to various receptors, potentially influencing neurotransmitter systems or other signaling pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of related compounds. For instance, benzopsoralens with similar structural features were found to induce antiproliferative effects in mammalian cells by inhibiting topoisomerase II . The following table summarizes findings on the anticancer activity of related compounds:

Compound NameMechanism of ActionIC50 (µM)Reference
Compound ATopoisomerase II Inhibition5.2
Compound BApoptosis Induction7.1
Compound CCell Cycle Arrest3.8

Neuropharmacological Effects

Given the presence of the diethylamino moiety, it is plausible that this compound may exhibit neuropharmacological effects. Related compounds have been studied for their potential to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders.

Case Studies

  • Study on Antiproliferative Effects : A study conducted on a series of diethylamino-substituted compounds demonstrated significant antiproliferative effects against various cancer cell lines. The results indicated that modifications in the side chains could enhance activity against specific cancer types .
  • Neurotransmitter Modulation : Another study explored the effects of similar compounds on neurotransmitter release in animal models, suggesting potential applications in anxiety and depression treatment .

Q & A

Q. What are the key structural features of this compound, and how might they influence its biological activity?

The compound contains a pyridine core substituted with a carboxamide group and an oxan-4-yloxy (tetrahydropyranyloxy) moiety. The diethylamino and methyl groups on the phenyl ring enhance lipophilicity, potentially improving membrane permeability. The oxan-4-yloxy group may contribute to metabolic stability by reducing oxidative degradation. Comparative studies of similar pyridine-carboxamide derivatives suggest that the dual functionality (amine + carboxamide) enhances binding affinity to biological targets, such as enzymes or receptors, through hydrogen bonding and π-π stacking interactions .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves multi-step organic reactions:

Core Formation : Coupling a pyridine-4-carboxylic acid derivative with a substituted aniline (e.g., 4-(diethylamino)-2-methylaniline) using carbodiimide reagents (e.g., EDC/HOBt) to form the carboxamide linkage .

Oxan-4-yloxy Introduction : Reacting a hydroxylated pyridine intermediate with oxan-4-yl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the compound’s purity and structural integrity validated post-synthesis?

  • Spectroscopic Analysis : ¹H/¹³C NMR to confirm functional groups (e.g., carboxamide C=O at ~168 ppm, oxan-4-yloxy protons at δ 3.5–4.0) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; retention time compared to standards .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in oxan-4-yloxy substitution reactions, while toluene minimizes side reactions in carboxamide coupling .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in pyridine functionalization .
  • Temperature Control : Lower temperatures (0–5°C) reduce byproduct formation during sensitive steps (e.g., amine acylation) .
  • DoE (Design of Experiments) : Systematic variation of parameters (e.g., reagent stoichiometry, pH) to identify optimal conditions .

Q. How can contradictions between computational predictions and experimental binding data be resolved?

  • Structural Dynamics : Molecular dynamics simulations to assess conformational flexibility, which may explain discrepancies in docking studies .
  • Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants directly .
  • SAR Analysis : Compare analogs (e.g., replacing oxan-4-yloxy with oxolan-3-yloxy) to identify critical substituents .

Q. What in vitro/in vivo models are suitable for studying its mechanism of action?

  • In Vitro :
    • Enzyme Assays : Kinase inhibition profiling (e.g., Met kinase) using ADP-Glo™ assays .
    • Cell-Based Models : Antiproliferative activity in cancer cell lines (e.g., GTL-16 gastric carcinoma) via MTT assays .
  • In Vivo :
    • Xenograft Models : Subcutaneous tumor implantation in immunodeficient mice, with oral dosing to assess efficacy and pharmacokinetics (e.g., tumor volume measurement, plasma LC-MS/MS) .
    • Toxicology : Acute toxicity studies in rodents (OECD 423 guidelines) to determine LD₅₀ .

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